molecular formula C21H18N2O2 B2472237 (4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole CAS No. 2417321-41-4

(4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No. B2472237
CAS RN: 2417321-41-4
M. Wt: 330.387
InChI Key: CFZAABLSPYFHIG-VQTJNVASSA-N
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Description

(4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole, also known as 4S,5R-MDPO, is a heterocyclic compound belonging to the class of oxazoles. It is a synthetic organic compound that has been found to possess a wide range of biological activities, including anti-inflammatory and antioxidant properties. 4S,5R-MDPO has been studied in various scientific research applications, such as drug development and in vitro studies, and has been found to be a promising compound for further exploration.

Scientific Research Applications

Synthesis and Optical Properties

A study by Sheng-li Zuo explored the synthesis of 4,4′-bissubstituted-2,2′-bispyridine derivatives, including compounds related to (4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole. These derivatives demonstrated significant optical properties, particularly in UV-Vis and fluorescence emission spectrum, indicating potential applications in photonic and electronic devices (Zuo, 2012).

Antimicrobial and Anticancer Activities

Research by Bektaş et al. focused on the synthesis of novel 1,2,4-triazole derivatives, including structures similar to the compound . These compounds showed good to moderate antimicrobial activities against various microorganisms. Such derivatives are potential candidates for developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Properties

Liu et al. conducted a study on 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties, related to the compound of interest, and found that certain analogs exhibited significant cytotoxic activity against various human cancer cell lines. These findings highlight the potential of these compounds in cancer therapy (Liu et al., 2017).

Application in Prostacyclin Mimetics

Meanwell et al. explored the effects of substitution and modification on diphenyl heterocycle moieties, such as 4,5-diphenyl-2-oxazolenonanoic acid, which share structural similarities with the compound . These modifications impacted their activity as prostacyclin mimetics, which are important in inhibiting platelet aggregation. This research could lead to novel therapeutic agents in cardiovascular diseases (Meanwell et al., 1992).

properties

IUPAC Name

(4S,5R)-2-(6-methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-24-18-14-8-13-17(22-18)21-23-19(15-9-4-2-5-10-15)20(25-21)16-11-6-3-7-12-16/h2-14,19-20H,1H3/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZAABLSPYFHIG-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=N1)C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

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